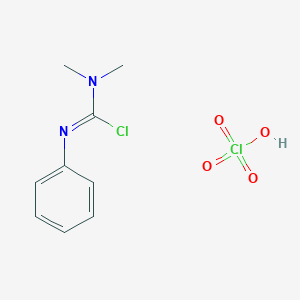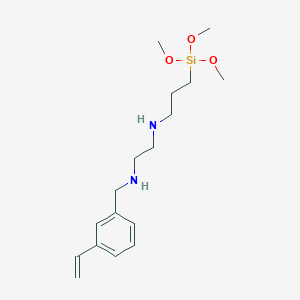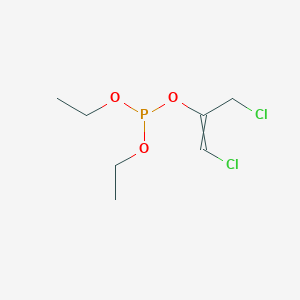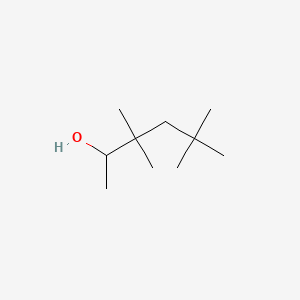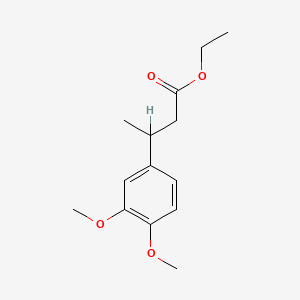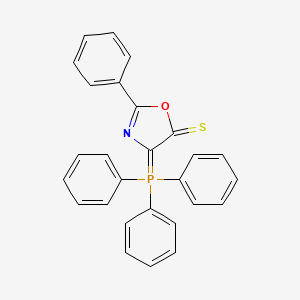
5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- is a heterocyclic compound that features an oxazole ring fused with a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- typically involves the reaction of glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate in the presence of acetic anhydride . This method is efficient and environmentally friendly, as it does not require a reaction solvent or heating.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor for various biological pathways.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which 5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modifying the activity of these targets. This interaction can affect various pathways, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
5-(Ethylthio)-2-phenyl-4-(triphenylphosphoranylidene)-4H-imidazole: This compound shares a similar structure but with an imidazole ring instead of an oxazole ring.
4-Arylidene-2-phenyl-5(4H)-oxazolones: These compounds have a similar oxazole core but differ in the substituents attached to the ring.
Uniqueness
5(4H)-Oxazolethione, 2-phenyl-4-(triphenylphosphoranylidene)- is unique due to its specific combination of an oxazole ring with a thione group and a triphenylphosphoranylidene substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
70615-80-4 |
|---|---|
Fórmula molecular |
C27H20NOPS |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
2-phenyl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazole-5-thione |
InChI |
InChI=1S/C27H20NOPS/c31-27-26(28-25(29-27)21-13-5-1-6-14-21)30(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
ZKPAZGUEMFQKBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=S)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


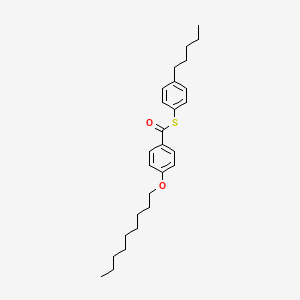
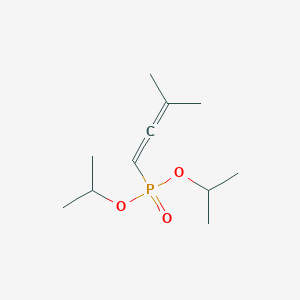
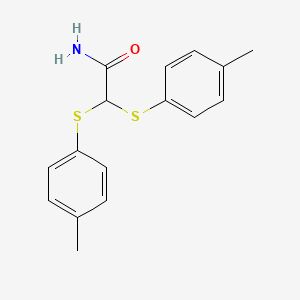
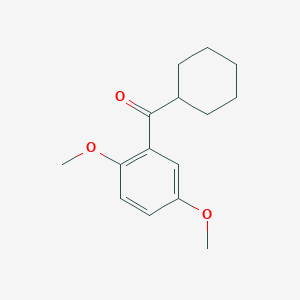


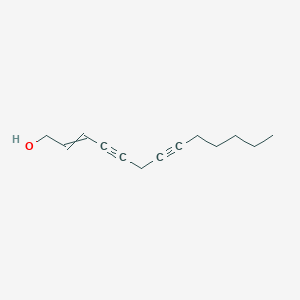

![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)
